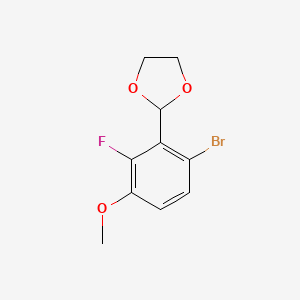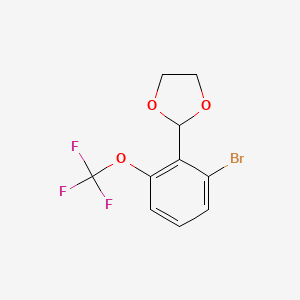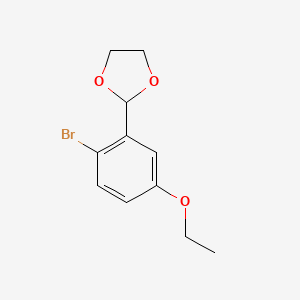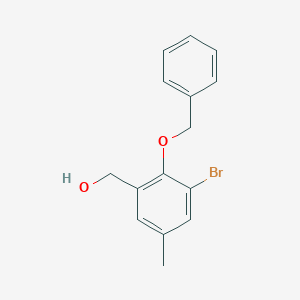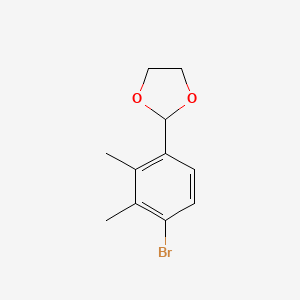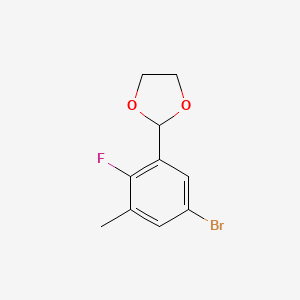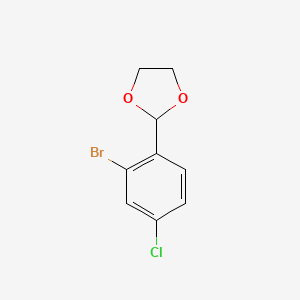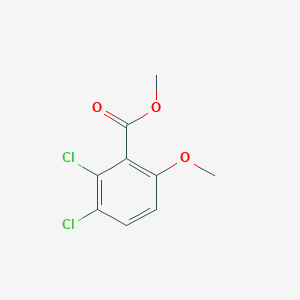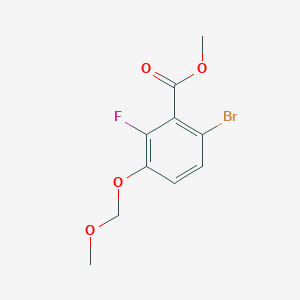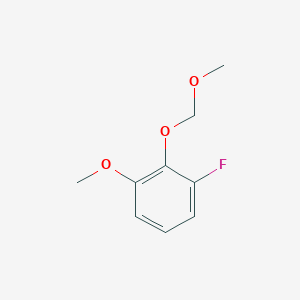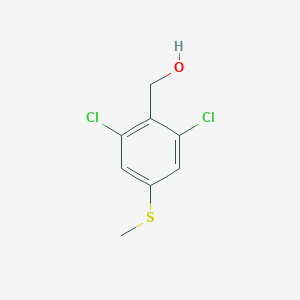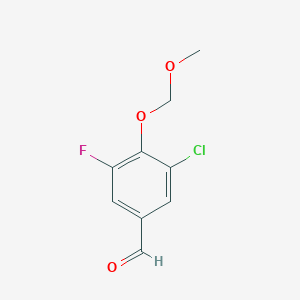
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is a derivative of benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a fluoro group, and a methoxymethoxy group . The InChI code for this compound is 1S/C9H8ClFO4/c1-14-4-15-8-6 (10)2-5 (9 (12)13)3-7 (8)11/h2-3H,4H2,1H3, (H,12,13) .Applications De Recherche Scientifique
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a catalyst in various organic reactions, such as the Mitsunobu reaction, the Diels-Alder reaction, and the Staudinger reaction. It can also be used as a starting material in the synthesis of other compounds, such as 3-chloro-5-fluoro-4-methoxybenzaldehyde, which can be used in the synthesis of pharmaceuticals.
Mécanisme D'action
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde acts as a nucleophile in organic reactions and is able to form covalent bonds with electrophilic centers. In the Mitsunobu reaction, this compound acts as a nucleophile and attacks the electrophilic center of the substrate, forming a covalent bond. In the Diels-Alder reaction, this compound acts as a dienophile and reacts with the diene to form a six-membered cyclic compound. In the Staudinger reaction, this compound acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, forming a covalent bond.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that this compound is a strong irritant and can cause skin and eye irritation. In addition, it is known to be toxic to aquatic organisms and can be harmful if it enters the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde in laboratory experiments is its versatility. It can be used as a reagent in a variety of organic reactions, such as the Mitsunobu reaction, the Diels-Alder reaction, and the Staudinger reaction. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a strong irritant and can cause skin and eye irritation, so it should be handled with caution.
Orientations Futures
There are several potential future directions for research involving 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde. One potential direction is to further explore its applications in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Another potential direction is to further explore its use as a catalyst in various organic reactions, such as the Mitsunobu reaction, the Diels-Alder reaction, and the Staudinger reaction. Additionally, further research could be done to explore the biochemical and physiological effects of this compound. Finally, research could be done to explore potential methods of reducing the environmental impact of this compound if it enters the environment.
Méthodes De Synthèse
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One method involves the reaction of 4-methoxybenzaldehyde and chloro-5-fluoro-2-chloromethyl-2-methyl-1,3-dioxane. This reaction is carried out in the presence of pyridine as a catalyst, and the reaction proceeds through a nucleophilic substitution mechanism. Another method involves the reaction of 5-fluoro-2-chloromethyl-2-methyl-1,3-dioxane and 3-chloro-4-methoxybenzaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction proceeds through an aldol condensation mechanism.
Propriétés
IUPAC Name |
3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMPZDIROMVKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

